4-((bis(2-methoxyethyl)amino)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one
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Overview
Description
4-((bis(2-methoxyethyl)amino)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one is a complex organic compound that belongs to the class of chromenones This compound is characterized by its unique structure, which includes a chromenone core fused with a cyclopentane ring and substituted with a bis(2-methoxyethyl)amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((bis(2-methoxyethyl)amino)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one typically involves multiple steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with an appropriate diketone under acidic conditions.
Cyclopentane Ring Fusion: The cyclopentane ring is introduced via a cyclization reaction, often using a Lewis acid catalyst.
Introduction of the Bis(2-methoxyethyl)amino Group: This step involves the reaction of the intermediate with bis(2-methoxyethyl)amine in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the chromenone core, potentially converting it to a dihydro derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Formation of bis(2-methoxyethyl)carboxylic acid derivatives.
Reduction: Formation of dihydrochromenone derivatives.
Substitution: Formation of N-substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.
Materials Science: It can be incorporated into polymer matrices to enhance their mechanical and thermal properties.
Biology and Medicine
Pharmacology: The compound has potential as a lead molecule in drug discovery, particularly for its anti-inflammatory and anticancer properties.
Biochemistry: It can be used as a probe to study enzyme-substrate interactions and protein-ligand binding.
Industry
Coatings: The compound can be used in the formulation of advanced coatings with improved durability and resistance to environmental factors.
Electronics: It can be employed in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 4-((bis(2-methoxyethyl)amino)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting key enzymes or receptors involved in disease pathways. The bis(2-methoxyethyl)amino group can enhance its binding affinity to these targets, while the chromenone core can facilitate its penetration into biological membranes. The compound may also modulate signaling pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-((bis(2-ethoxyethyl)amino)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one
- 4-((bis(2-methoxyethyl)amino)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one
Uniqueness
Compared to similar compounds, this compound exhibits unique properties due to the presence of the bis(2-methoxyethyl)amino group. This group enhances its solubility in organic solvents and its ability to form stable complexes with metal ions. Additionally, the specific arrangement of functional groups in this compound can lead to distinct biological activities and applications in various fields.
Properties
IUPAC Name |
4-[[bis(2-methoxyethyl)amino]methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4/c1-22-8-6-20(7-9-23-2)13-16-12-19(21)24-18-11-15-5-3-4-14(15)10-17(16)18/h10-12H,3-9,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKNBMTLPQVUEPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)CC1=CC(=O)OC2=C1C=C3CCCC3=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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